molecular formula C11H15NO4 B1582303 2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid CAS No. 55-59-4

2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid

Cat. No. B1582303
CAS RN: 55-59-4
M. Wt: 225.24 g/mol
InChI Key: VWTFNYVAFGYEKI-UHFFFAOYSA-N
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Description

2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid, also known as 3-(3,4-Dimethoxyphenyl)propionic acid, is an orally active short-chain fatty acid . It stimulates γ globin gene expression and erythropoiesis in vivo and is used for the β hemoglobinopathies and other anemias .


Molecular Structure Analysis

The molecular formula of this compound is C11H15NO4 . The linear formula is (H3CO)2C6H3CH(NH2)CH2CO2H . The molecular weight is 225.24 .


Physical And Chemical Properties Analysis

The melting point of this compound is 254-257 °C (lit.) . The boiling point is predicted to be 374.3±42.0 °C . The density is predicted to be 1.214±0.06 g/cm3 .

Scientific Research Applications

Polymeric and Molecular Complexes

Polymeric, molecular, and ionic organotin complexes containing various nucleobases have been synthesized, showing extensive supramolecular organization due to intermolecular interactions, which could be relevant for the design of new materials with specific physical properties Kundu et al., 2015.

Hydrogen Bonding and Polymorphism

The study of amino alcohol salts with quinaldinate has revealed distinct hydrogen bonding and π…π stacking interactions leading to different connectivity motifs, suggesting implications for understanding solid-state chemistry and designing materials with tailored properties Podjed & Modec, 2022.

Direct Synthesis of Amides

The direct amidation of carboxylic acids with amines using B(OCH2CF3)3 has been explored, showing effectiveness and low levels of racemization, which could be applied in peptide synthesis and the development of pharmaceuticals Lanigan, Starkov, & Sheppard, 2013.

Functional Modification of Polymers

Radiation-induced hydrogels have been modified with amine compounds, including 2-amino-3-(4-hydroxyphenyl) propanoic acid, to enhance their swelling properties and thermal stability, suggesting applications in biomedical fields such as drug delivery systems Aly & El-Mohdy, 2015.

Antioxidant Activity

Synthesis and characterization of methoxy- and hydroxyl-substituted 2'-aminochalcones have demonstrated antioxidant activity, indicating potential applications in the development of therapeutic agents or dietary supplements Sulpizio et al., 2016.

properties

IUPAC Name

2-amino-3-(3,4-dimethoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c1-15-9-4-3-7(6-10(9)16-2)5-8(12)11(13)14/h3-4,6,8H,5,12H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWTFNYVAFGYEKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(C(=O)O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901018930
Record name 3,4-Dimethoxyphenylalanine, DL-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901018930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

55-59-4
Record name 3,4-Dimethoxyphenylalanine, DL-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055594
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 55-59-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121994
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,4-Dimethoxyphenylalanine, DL-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901018930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-DIMETHOXYPHENYLALANINE, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OV6Z38VT4R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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